molecular formula C17H13BrN2O5 B5912720 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5912720
M. Wt: 405.2 g/mol
InChI Key: XENGVELZLYGIBJ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BF-1T and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of BF-1T is not fully understood. However, it has been suggested that BF-1T may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BF-1T has also been shown to bind to proteins and alter their conformation, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
BF-1T has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BF-1T has also been shown to bind to proteins and alter their conformation. Additionally, BF-1T has been shown to have potential use as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

BF-1T has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions. However, there are also limitations to using BF-1T in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of BF-1T. One future direction is to further investigate its potential use as a fluorescent probe for detecting protein-ligand interactions. Another future direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
BF-1T is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized through various methods and has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

BF-1T has been synthesized through various methods. One of the methods involves the reaction of 5-bromo-2-furancarboxylic acid with furfurylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-furylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T.

Scientific Research Applications

BF-1T has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. Additionally, BF-1T has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

5-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c18-15-6-5-14(25-15)17(22)20-13(9-11-3-1-7-23-11)16(21)19-10-12-4-2-8-24-12/h1-9H,10H2,(H,19,21)(H,20,22)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENGVELZLYGIBJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.